molecular formula C21H19N5O3S B2406944 ethyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate CAS No. 1358708-07-2

ethyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2406944
CAS No.: 1358708-07-2
M. Wt: 421.48
InChI Key: IMVAKAPOBCUOOS-UHFFFAOYSA-N
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Description

Its structure comprises a 1-methyl-substituted triazoloquinoxaline core linked via a sulfanylacetamido bridge to an ethyl 2-aminobenzoate moiety. This compound is part of a broader family of molecules investigated for their interactions with biological targets, particularly enzymes and receptors, owing to their ability to modulate protein-ligand interactions through heterocyclic and aromatic systems .

Properties

IUPAC Name

ethyl 2-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-3-29-21(28)14-8-4-5-9-15(14)22-18(27)12-30-20-19-25-24-13(2)26(19)17-11-7-6-10-16(17)23-20/h4-11H,3,12H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVAKAPOBCUOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Quinoxaline-2,3-Diol

The synthesis begins with the condensation of 1,2-diaminobenzene (1.0 mol) and oxalic acid (1.0 mol) in aqueous hydrochloric acid. This reaction proceeds via cyclization to yield quinoxaline-2,3-diol (2 ) as a pale yellow solid.

Key Reaction Conditions :

  • Reflux in HCl (6 M) for 4 hours.
  • Yield: 85–90%.

Chlorination to 2,3-Dichloroquinoxaline

Quinoxaline-2,3-diol undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux to produce 2,3-dichloroquinoxaline (3 ).

Characterization Data :

  • Melting Point : 125–127°C.
  • IR (KBr) : 740 cm⁻¹ (C–Cl stretch).

Ring Closure to 1-Methyl-Triazolo[4,3-a]Quinoxaline

Treatment of 3-(methylhydrazino)quinoxaline (4 ) with triethyl orthoformate in acetic acid at 100°C for 8 hours facilitates cyclization, forming 1-methyl-triazolo[4,3-a]quinoxaline (5 ).

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, triazole-H), 7.85–7.92 (m, 4H, quinoxaline-H), 3.12 (s, 3H, CH₃).
  • MS (m/z) : 212 [M⁺].

Thiol Functionalization

Reaction of 1-methyl-triazolo[4,3-a]quinoxaline (5 ) with thiourea in absolute ethanol under reflux for 5 hours generates 1-methyl-triazolo[4,3-a]quinoxaline-4-thiol (6 ).

Reaction Conditions :

  • Molar ratio: 1:1.2 (compound 5 : thiourea).
  • Yield : 70–75%.

Characterization :

  • IR (KBr) : 2560 cm⁻¹ (S–H stretch).
  • ¹H NMR (DMSO-d₆) : δ 13.02 (s, 1H, SH), 8.32 (s, 1H, triazole-H), 7.78–7.85 (m, 4H, quinoxaline-H), 3.08 (s, 3H, CH₃).

Preparation of Potassium Salt of 1-Methyl-Triazolo[4,3-a]Quinoxaline-4-Thiol

Treatment of 1-methyl-triazolo[4,3-a]quinoxaline-4-thiol (6 ) with alcoholic potassium hydroxide (1.0 mol equivalent) in ethanol at room temperature for 1 hour yields the potassium salt (7 ).

Characterization Data :

  • Melting Point : >360°C (decomposes).
  • IR (KBr) : 1629 cm⁻¹ (C=N stretch).
  • MS (m/z) : 240 [M⁺ – K].

Synthesis of Ethyl 2-(Chloroacetamido)Benzoate

Aminobenzoate Preparation

Ethyl 2-aminobenzoate (1.0 mol) is reacted with chloroacetyl chloride (1.2 mol equivalents) in dry dichloromethane (DCM) in the presence of triethylamine (2.0 mol equivalents) at 0–5°C for 2 hours.

Reaction Workup :

  • Quenched with ice-water.
  • Yield : 80–85%.

Characterization :

  • ¹H NMR (CDCl₃) : δ 8.45 (s, 1H, NH), 7.85–7.92 (m, 3H, aromatic-H), 4.32 (q, 2H, OCH₂CH₃), 4.12 (s, 2H, CH₂Cl), 1.38 (t, 3H, CH₃).

Coupling Reaction to Form Target Compound

The potassium salt (7 ) (1.0 mol) is reacted with ethyl 2-(chloroacetamido)benzoate (1.0 mol) in N,N-dimethylformamide (DMF) at 80°C for 4 hours.

Reaction Mechanism :

  • Nucleophilic displacement of chloride by the thiolate anion.

Workup :

  • Poured into ice-water, filtered, and recrystallized from methanol/toluene (1:1).
  • Yield : 65–70%.

Characterization Data :

  • Melting Point : 198–200°C.
  • IR (KBr) : 1722 cm⁻¹ (ester C=O), 1666 cm⁻¹ (amide C=O).
  • ¹H NMR (DMSO-d₆) : δ 10.25 (s, 1H, NH), 8.38 (s, 1H, triazole-H), 7.78–7.92 (m, 8H, aromatic-H), 4.28 (q, 2H, OCH₂CH₃), 4.12 (s, 2H, SCH₂), 3.10 (s, 3H, CH₃), 1.32 (t, 3H, CH₃).
  • MS (m/z) : 421 [M⁺].

Optimization and Analytical Considerations

Reaction Solvent Effects

DMF is critical for solubilizing both the potassium salt and the chloroacetamido benzoate, facilitating efficient nucleophilic substitution.

Temperature and Time

Heating at 80°C for 4 hours ensures complete reaction without decomposition.

Byproduct Formation

Trace amounts of ethyl 2-aminobenzoate may form due to hydrolysis, necessitating thorough washing with cold ethanol.

Comparative Analysis with Analogous Compounds

Compound Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹)
Target Compound 198–200 65–70 1722 (C=O), 1666 (C=O)
Ethyl 4-Substituted 200–202 70 1720 (C=O), 1650 (C=O)
Quinazolinone Derivative 210–212 80 1725 (C=O), 1655 (C=O)

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoxaline and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution; sulfuric acid for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action primarily involves DNA intercalation and inhibition of topoisomerase II , which disrupts DNA replication and transcription processes in cancer cells.

Cytotoxicity Studies

Various derivatives of triazoloquinoxaline have demonstrated cytotoxic effects against several cancer cell lines. For instance:

Compound IDCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44
VIIaHepG23.91
VIIaHCT-11615.16

These findings indicate that the compound exhibits potent activity against liver and colon cancer cell lines, with IC50 values suggesting significant cytotoxicity at low concentrations .

Antimicrobial Activity

Compounds similar to ethyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate have been investigated for their antimicrobial properties. Research indicates that these compounds can exhibit antibacterial and antifungal activities through mechanisms such as:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of nucleic acid synthesis.

These properties make them potential candidates for the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Research has demonstrated that specific substituents on the triazole ring significantly influence biological activity:

SubstituentActivity Level
TrifluoromethylHigh
EthanolamineModerate
DimethylamineLow

This knowledge can guide future modifications to enhance therapeutic efficacy .

Case Studies

Recent investigations into triazoloquinoxaline derivatives have provided insights into their biological activities:

Study Highlights

  • Compound Evaluation : Researchers assessed various derivatives for their ability to inhibit cell proliferation in different cancer cell lines.
  • Mechanistic Studies : Detailed studies on how these compounds interact with cellular components have been conducted to elucidate their mechanisms of action.

These studies underline the importance of continued research into this class of compounds for potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The compound is differentiated from analogs primarily by:

  • Substituent on the triazoloquinoxaline ring: The 1-methyl group contrasts with bulkier substituents in related compounds, such as 4-methylphenyl (in F989-0833) or isopropyl (in CM915186) .
  • Position of the acetamido group : The 2-position on the benzoate distinguishes it from isomers with substituents at the 4-position (e.g., F989-0833) .

Physicochemical Properties

Key physicochemical comparisons are summarized below:

Compound Name Substituent on Triazoloquinoxaline Benzoate Position Molecular Formula Molecular Weight (g/mol) Available Quantity
Target Compound 1-methyl 2 C₂₁H₂₀N₅O₃S* ~421.47 (calculated) Not specified
F989-0833 1-(4-methylphenyl) 4 C₂₇H₂₃N₅O₃S 497.58 32 mg
CM915186 1-(propan-2-yl) 2 C₂₃H₂₂N₅O₃S† ~456.51 (calculated) Not specified

*Inferred from structural comparison with F989-0833. †Formula derived from registry data in .

Biological Activity

Ethyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a compound derived from the quinoxaline scaffold, which has been extensively studied for its diverse biological activities. Quinoxaline derivatives have shown significant potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.

Chemical Structure

The compound features a complex structure that includes:

  • A quinoxaline core
  • A triazole moiety
  • An ethyl benzoate group
  • A sulfanyl group linked to an acetamido function

This unique combination of functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit potent anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Tyrosine Kinases : Some quinoxaline derivatives have been found to inhibit key enzymes involved in cancer progression, such as tyrosine kinases and c-MET kinase .
  • Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells, making them potential candidates for chemotherapeutic agents .

A specific study involving related compounds showed that several derivatives significantly inhibited the viability of HCT-116 cancer cells using the MTT assay, suggesting that this compound may exhibit similar efficacy .

Antimicrobial Properties

Quinoxaline derivatives are also recognized for their antimicrobial activities. Compounds from this class have demonstrated effectiveness against various pathogens. For instance:

  • Bacterial Inhibition : Studies have shown that certain quinoxaline-based compounds possess antibacterial activity comparable to standard antibiotics like chloramphenicol .
  • Antiviral Effects : The mercapto-substituted triazoles exhibit antiviral properties and could be explored for their potential in treating viral infections .

Anti-inflammatory and Antioxidant Activities

In addition to anticancer and antimicrobial effects, quinoxaline derivatives have been noted for their anti-inflammatory and antioxidant activities:

  • Inflammation Modulation : Some studies suggest that these compounds can modulate inflammatory pathways, providing a therapeutic avenue for inflammatory diseases .
  • Antioxidant Capacity : The ability of these compounds to scavenge free radicals contributes to their potential in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the quinoxaline scaffold can enhance efficacy:

  • Substituting different groups on the quinoxaline core can lead to variations in biological activity.
  • The introduction of thiol or sulfonamide groups has been linked to increased potency against specific targets .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer (HCT-116)12.5
Compound BAntimicrobial15.0
Compound CAnti-inflammatory20.0
Compound DAntioxidant18.5

Case Studies

Several case studies highlight the effectiveness of quinoxaline derivatives:

  • Study on HCT-116 Cells : A series of synthesized quinoxaline derivatives were evaluated for their anticancer effects on HCT-116 cells. The most potent compounds showed IC50 values below 15 µM, indicating strong inhibitory effects on cell growth .
  • Antimicrobial Evaluation : In vitro tests demonstrated that certain quinoxaline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling the triazoloquinoxaline core with a sulfanylacetamido-benzoate moiety. Key steps include:

  • Step 1 : Activation of the carboxylic acid group (e.g., using EDC/HOBt) for amide bond formation.
  • Step 2 : Thiol-ether linkage formation under inert conditions (e.g., N₂ atmosphere) to prevent oxidation of the sulfanyl group.
  • Optimization : Reaction temperature (40–60°C), solvent choice (DMF or DCM), and pH control (neutral to slightly basic) are critical for yield improvement .
  • Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (>95%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methyl group at position 1 of the triazoloquinoxaline core) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Validate empirical formula (e.g., C₂₁H₁₈N₅O₃S) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes/receptors associated with triazoloquinoxaline derivatives (e.g., kinases, DNA topoisomerases) .
  • Assay Types :
  • In vitro enzyme inhibition assays (e.g., fluorescence-based assays for IC₅₀ determination).
  • Cell-based cytotoxicity screens (e.g., MTT assays in cancer cell lines like HeLa or MCF-7) .
  • Control Compounds : Include structurally similar analogs (e.g., N-benzyl derivatives) to establish SAR trends .

Advanced Research Questions

Q. How can structural modifications of the triazoloquinoxaline core enhance target selectivity in kinase inhibition?

  • Methodological Answer :

  • Rational Design : Introduce substituents at positions 4 or 5 of the triazoloquinoxaline to modulate steric/electronic effects. For example:
  • Electron-withdrawing groups (e.g., -CF₃) to enhance binding to ATP pockets .
  • Hydrophobic moieties (e.g., adamantyl) for improved membrane permeability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against kinase targets (e.g., EGFR, VEGFR) .
  • Validation : Compare IC₅₀ values of derivatives in kinase panel assays .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodents. Poor solubility or rapid metabolism (e.g., ester hydrolysis) may explain discrepancies .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites and evaluate their activity .
  • Formulation Optimization : Employ nanoemulsions or cyclodextrin complexes to enhance solubility and stability .

Q. How can researchers determine the mechanism of action when preliminary data suggest off-target effects?

  • Methodological Answer :

  • Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify binding partners .
  • CRISPR-Cas9 Knockout Screens : Validate target relevance by assessing compound efficacy in isogenic cell lines lacking suspected targets .
  • Transcriptomic Analysis : RNA-seq to identify differentially expressed genes/pathways post-treatment .

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